1,10-Bis[p-(aminomethyl)phenoxy]decane

Epoxy curing kinetics Amine nucleophilicity Polymer crosslinking

1,10-Bis[p-(aminomethyl)phenoxy]decane (CAS 686722-44-1) is a linear, α,ω-functionalized aromatic diamine belonging to the bis(benzylamine) class. The molecule comprises two para-aminomethylphenoxy termini linked by a decamethylene chain, yielding a molecular weight of 384.55 g·mol⁻¹.

Molecular Formula C24H36N2O2
Molecular Weight 384.6 g/mol
Cat. No. B13127681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,10-Bis[p-(aminomethyl)phenoxy]decane
Molecular FormulaC24H36N2O2
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)OCCCCCCCCCCOC2=CC=C(C=C2)CN
InChIInChI=1S/C24H36N2O2/c25-19-21-9-13-23(14-10-21)27-17-7-5-3-1-2-4-6-8-18-28-24-15-11-22(20-26)12-16-24/h9-16H,1-8,17-20,25-26H2
InChIKeyARJRITAWEZXYSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,10-Bis[p-(aminomethyl)phenoxy]decane – Procurement-Grade Aromatic Bis(benzylamine) with C10 Flexible Spacer


1,10-Bis[p-(aminomethyl)phenoxy]decane (CAS 686722-44-1) is a linear, α,ω-functionalized aromatic diamine belonging to the bis(benzylamine) class. The molecule comprises two para-aminomethylphenoxy termini linked by a decamethylene chain, yielding a molecular weight of 384.55 g·mol⁻¹ . Unlike conventional aromatic diamines that bear the amino group directly on the ring, the pendant aminomethyl (-CH₂NH₂) groups impart benzylamine-like reactivity, while the C10 alkylene spacer introduces segmental flexibility absent in fully rigid or short-chain analogs. These structural features jointly determine the compound's utility as a monomer, curing agent, or chain extender in condensation polymerizations where controlled reactivity, solubility, and thermal properties are simultaneously required .

ChemistryBenzylamine-type diamine with high nucleophilic reactivity for electrophilic curing
SpacerDecamethylene chain imparts segmental flexibility and enables lower-Tg polymer design
GradePolycondensation-grade specification supports reproducible high-molecular-weight synthesis

1,10-Bis[p-(aminomethyl)phenoxy]decane – Why Generic Diamine Substitution Compromises Process and Performance


Interchanging 1,10-bis[p-(aminomethyl)phenoxy]decane with structurally similar diamines—particularly aniline-terminated analogs such as 4,4'-(1,10-decanediyl)dioxydianiline or shorter alkylene-bridged congeners—introduces quantifiable disparities in amine nucleophilicity, polymer segmental dynamics, and ultimate thermal-mechanical properties. The benzylamine functionality of the target compound is approximately 10⁴·⁷-fold more basic than an aniline-type amine, directly accelerating electrophilic addition reactions and reducing the thermal budget required for curing or polycondensation. Simultaneously, the decamethylene spacer imparts a distinctly lower glass-transition temperature in derived polymers compared with rigid or short-chain variants, a parameter that governs solubility, film-forming ability, and low-temperature flexibility. Substitution without quantitative matching of these two orthogonal structure–property axes will therefore yield materials with systematically altered reactivity profiles, phase behavior, and end-use performance [1].

Reactivity
Aniline-type analogs (e.g., 4,4'-(1,10-decanediyl)dioxydianiline) are orders-of-magnitude less basic, significantly slowing cure kinetics and raising required processing temperature.
Thermal–Mechanical
Short or rigid spacers lack the decamethylene segmental motion, producing polymers with higher Tg and reduced organosolubility, which alters film-forming and processing windows.

1,10-Bis[p-(aminomethyl)phenoxy]decane – Quantitative Differentiation Evidence vs. Closest Analogs


Benzylamine vs. Aniline Basicity: ~5-Order-of-Magnitude Reactivity Advantage for Faster Curing

The target compound's aminomethyl (-CH₂NH₂) groups exhibit a conjugate-acid pKₐ of 9.33 (benzylamine model), compared with 4.63 for aniline-type amines present in the closest commercial analog 4,4'-(1,10-decanediyl)dioxydianiline [1][2]. This 4.70 log-unit difference corresponds to a ~50,000-fold higher concentration of the reactive free-base form at neutral pH, directly translating to accelerated epoxy ring-opening and isocyanate addition rates under identical conditions. In practice, this enables a reduction in cure temperature of 20–40 °C or a shortening of gel time by a factor of 3–5 in epoxy-amine formulations, as inferred from the Brønsted-type relationship for amine-epoxide reactions [1][2].

Amine Basicity
Class-level inference
pKₐ 9.33 vs 4.63ΔpKₐ = +4.70 (≈5×10⁴-fold free amine)
Supports faster, lower-temperature cure kinetics
Based on benzylamine/aniline models; reactivity extrapolated
Epoxy curing kinetics Amine nucleophilicity Polymer crosslinking

C10 Spacer Linear Tg Depression: Predictable Thermal-Property Tuning for Soluble Polyimides

Yin et al. demonstrated that the glass-transition temperature (Tg) of 6FDA-based polyimides derived from α,ω-di(4-aminophenoxy)alkanes decreases linearly with increasing alkylene chain length (n = 2 to 12), while the initial thermal decomposition temperature remains constant at 450–490 °C in N₂ [1]. For a decamethylene spacer (n = 10), the predicted Tg falls between the measured values for n = 8 and n = 12, approximately 170–200 °C, compared with >250 °C for n = 4. The target compound, bearing the same C10 spacer, is therefore expected to confer a quantitatively intermediate Tg that preserves adequate thermal stability while affording markedly improved organosolubility and melt processability relative to short-chain or fully aromatic analogs [1]. This linear structure–property relationship allows formulators to select the decane spacer with confidence when the processing window requires a ≤200 °C Tg without sacrificing decomposition resistance.

Glass Transition Tg
Cross-study comparable
~170–200 °C (C10 spacer)n=4: >250 °C; n=12: ~180 °C (6FDA polyimides)
Intermediate Tg enables organosolubility in polar aprotic solvents
Linear trend from Yin et al. 1998; DSC-measured values
Polyimide solubility Glass transition temperature Flexible-chain diamines

98% Standard Purity vs. 95% for Closest Amino Analog: Direct Vendor Specification Advantage

The target compound is commercially supplied with a standard purity of 98% (HPLC, NMR batch-certified), as documented in the technical datasheet of Bidepharm . In contrast, the closest structural analog—4,4'-(1,10-decanediyl)dioxydianiline (CAS 38324-63-9), which bears aniline-type rather than benzylamine termini—is listed by BOC Sciences at a standard purity of 95% . The 3-percentage-point purity differential, while modest in absolute terms, is consequential in step-growth polycondensation reactions, where monomer purity directly governs the achievable number-average molecular weight according to the Carothers equation. Higher initial purity reduces the risk of premature chain termination by monofunctional impurities, enabling inherently higher molecular weight polymers and more reproducible batch-to-batch properties .

Standard Purity
Direct head-to-head
98% vs 95%+3 percentage points; ≤2% total impurities vs ≤5%
Higher purity specification supports molecular-weight control
Vendor-certified HPLC/NMR; batch QA reports available
Monomer purity Polycondensation grade Vendor specification

High Boiling Point (477 °C) Enables Elevated-Temperature Processing Without Volatility Loss

The reported boiling point of 1,10-bis[p-(aminomethyl)phenoxy]decane is 477 °C at 760 mmHg , which is substantially higher than that of common aliphatic α,ω-diamines of comparable chain length—for example, 1,10-decanediamine (bp ~140 °C at 12 mmHg, ~260 °C extrapolated to 760 mmHg) [1]. This ~200 °C elevation in boiling point, attributable to the higher molecular weight and aromatic ether segments, suppresses evaporative monomer loss during high-temperature melt polycondensation or solvent-free curing. The low volatility ensures that the stoichiometric amine:electrophile ratio is maintained throughout the thermal cycle, which is critical for achieving target molecular weights in polyamide and polyimide syntheses without requiring excess diamine compensation [1].

Boiling Point
Cross-study comparable
477 °C vs ~260 °CΔTb ≈ +200 °C at 760 mmHg
Suppresses volatility loss during high-temperature melt processing
Compared to aliphatic 1,10-decanediamine; PubChem data
Thermal processing Monomer volatility Melt polycondensation

1,10-Bis[p-(aminomethyl)phenoxy]decane – Evidence-Linked Application Scenarios for Scientific and Industrial Procurement


Low-Temperature Epoxy Curing Agent for Electronic Encapsulation

The ~5-order-of-magnitude higher basicity of the benzylamine groups relative to aniline-type amines [1] enables epoxy network formation at temperatures 20–40 °C below those required by conventional aromatic diamines. This property is critical for encapsulating temperature-sensitive electronic components where thermal budget constraints preclude high-temperature curing cycles. The decane spacer further imparts segmental mobility that reduces internal stress in the cured network, lowering the risk of delamination during thermal cycling.

Diamine Monomer for Soluble, Flexible-Backbone Polyimides

The C10 alkylene spacer, when incorporated into polyimides via reaction with dianhydrides such as 6FDA, delivers a predicted Tg in the 170–200 °C range—sufficiently high for thermal stability yet low enough to confer organosolubility in NMP, DMF, and DMSO [2]. This enables solution-casting of polyimide films for flexible display substrates and interlayer dielectrics, where fully aromatic, insoluble polyimides (e.g., Kapton-type) cannot be processed without the poly(amic acid) intermediate route.

Chain Extender for Phase-Segregated Polyurethane Elastomers

The combination of fast-reacting benzylamine termini and a flexible, hydrophobic decane spacer promotes strong hydrogen-bonding hard segments while maintaining a wide processing window due to the high boiling point (477 °C) . This dual profile supports the synthesis of thermoplastic polyurethane elastomers with well-defined hard/soft domain morphology, high tensile strength, and retention of elastic recovery over broad temperature ranges.

High-Precision Stoichiometric Monomer for Polyamide Synthesis

The 98% vendor-certified purity and negligible volatility at typical polycondensation temperatures allow near-theoretical stoichiometric balance to be maintained throughout the reaction. This is especially valuable in the production of high-molecular-weight polyamides intended for fiber spinning or engineering thermoplastics, where even minor stoichiometric deviations drastically reduce mechanical properties. The reduced need for post-purchase repurification translates directly into lower total procurement cost relative to lower-purity alternatives.

Application
Selection Property
Validation Focus
Low-temperature epoxy curing
Benzylamine-type amine basicity
Cure kinetics and thermal budget
Soluble polyimide films
Decamethylene spacer flexibility
Tg and organosolubility
PU elastomer chain extension
Fast reactivity + flexible hydrophobic spacer
Phase morphology and mechanical properties
High-MW polyamide synthesis
High monomer purity specification
Stoichiometry and MW control
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